6-Bromo-2,2-dimethylchroman-4-carbonitrile
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Overview
Description
6-Bromo-2,2-dimethylchroman-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO. It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and a nitrile group in its structure makes it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbonitrile typically involves the bromination of 2,2-dimethylchroman-4-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The chroman ring can undergo oxidation to form chromone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted chroman derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of chromone derivatives.
Scientific Research Applications
6-Bromo-2,2-dimethylchroman-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the bromine atom and nitrile group.
2,2-Dimethylchroman-4-one: Similar to 6-Bromo-2,2-dimethylchroman-4-carbonitrile but without the bromine and nitrile substituents.
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the nitrile group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical and biological properties.
Biological Activity
6-Bromo-2,2-dimethylchroman-4-carbonitrile is a member of the chroman family, characterized by its unique bicyclic structure that includes a benzene ring fused to a pyran ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN, indicating the presence of a bromine atom at the 6th position and a carbonitrile group (-C≡N) at the 4th position. The unique substitution pattern contributes to its biological activity, making it a candidate for further research in drug development.
Anticancer Activity
Recent studies have indicated that chroman derivatives, including this compound, possess anticancer properties. Research has shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis . For example, certain chroman derivatives have demonstrated efficacy against human breast cancer cells by modulating estrogen receptor pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Chroman derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting that this compound may be beneficial in treating inflammatory diseases .
Neuroprotective Properties
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in neuroprotection . This property could make it a candidate for further investigation in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as a modulator of various receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, this compound may protect cells from oxidative damage.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
2,2-Dimethylchroman | Lacks bromine atom at the 6th position | Limited anticancer activity |
6-Chloro-2,2-dimethylchroman | Contains chlorine instead of bromine | Moderate anti-inflammatory effects |
6-Fluoro-2,2-dimethylchroman | Contains fluorine instead of bromine | Potential neuroprotective properties |
6-Bromo-4,4-dimethylchroman | Different substitution pattern on the chroman ring | Varies widely in biological activity |
The distinct substitution pattern of this compound enhances its chemical reactivity and biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of chroman derivatives:
- Anticancer Studies : A study demonstrated that a related chroman compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Research : Another study highlighted the ability of chroman derivatives to inhibit COX enzymes in vitro, suggesting their potential as anti-inflammatory agents .
- Neuroprotection : Research focusing on neuroprotective effects revealed that certain chromans could mitigate oxidative stress-induced neuronal damage in cell culture models .
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6H2,1-2H3 |
InChI Key |
GQFUQHPJCJHGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C#N)C |
Origin of Product |
United States |
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